Cas no 788123-19-3 ((3S)-3-(2-Methoxyphenoxy)pyrrolidine)

(3S)-3-(2-Methoxyphenoxy)pyrrolidine is a chiral pyrrolidine derivative featuring a methoxyphenoxy substituent at the 3-position. This compound is of interest in pharmaceutical and synthetic chemistry due to its stereospecific structure, which can serve as a key intermediate or building block in the synthesis of biologically active molecules. The (S)-configuration ensures enantioselectivity, making it valuable for asymmetric synthesis and drug development. Its methoxyphenoxy moiety may enhance binding affinity in receptor-targeted applications. The compound’s well-defined stereochemistry and functional group compatibility offer advantages in precision synthesis, particularly for CNS-targeting or adrenergic ligands. Suitable for research-scale applications, it requires careful handling under controlled conditions.
(3S)-3-(2-Methoxyphenoxy)pyrrolidine structure
788123-19-3 structure
Product name:(3S)-3-(2-Methoxyphenoxy)pyrrolidine
CAS No:788123-19-3
MF:C11H15NO2
MW:193.2423
MDL:MFCD08447110
CID:93039
PubChem ID:14497356

(3S)-3-(2-Methoxyphenoxy)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • (S)-3-(2-Methoxyphenoxy)pyrrolidine
    • 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
    • piperidine, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-
    • AKOS015851920
    • AKOS006346450
    • SCHEMBL8271831
    • (3S)-3-(2-Methoxyphenoxy)Pyrrolidine
    • 788123-19-3
    • (3S)-3-(2-Methoxyphenoxy)pyrrolidine
    • MDL: MFCD08447110
    • Inchi: InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1
    • InChI Key: RLANOFAQNVDAQD-VIFPVBQESA-N
    • SMILES: COC1=CC=CC=C1O[C@H]2CCNC2

Computed Properties

  • Exact Mass: 167.10600
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: powder
  • Density: 1.098
  • Boiling Point: 296.5°C at 760 mmHg
  • Flash Point: 133.1°C
  • Refractive Index: 1.492
  • PSA: 50.95000
  • LogP: 1.17380
  • Solubility: Not determined

(3S)-3-(2-Methoxyphenoxy)pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D769127-0.25g
(S)-3-(2-Methoxyphenoxy)pyrrolidine
788123-19-3 95%
0.25g
$220 2023-09-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H50786-1g
(S)-3-(2-Methoxyphenoxy)pyrrolidine
788123-19-3
1g
¥4869.00 2023-03-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H50786-250mg
(S)-3-(2-Methoxyphenoxy)pyrrolidine
788123-19-3
250mg
¥1473.00 2023-03-02
TRC
M945273-100mg
(3S)-3-(2-Methoxyphenoxy)pyrrolidine
788123-19-3
100mg
$ 230.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626382-5g
(S)-3-(2-methoxyphenoxy)pyrrolidine
788123-19-3 98%
5g
¥27900.00 2024-07-28
TRC
M945273-50mg
(3S)-3-(2-Methoxyphenoxy)pyrrolidine
788123-19-3
50mg
$ 160.00 2022-06-03
TRC
M945273-10mg
(3S)-3-(2-Methoxyphenoxy)pyrrolidine
788123-19-3
10mg
$ 50.00 2022-06-03

(3S)-3-(2-Methoxyphenoxy)pyrrolidine Production Method

(3S)-3-(2-Methoxyphenoxy)pyrrolidine Related Literature

Additional information on (3S)-3-(2-Methoxyphenoxy)pyrrolidine

Introduction to (3S)-3-(2-Methoxyphenoxy)pyrrolidine (CAS No. 788123-19-3)

(3S)-3-(2-Methoxyphenoxy)pyrrolidine (CAS No. 788123-19-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique 3-(2-methoxyphenoxy)pyrrolidine structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound, drawing on the latest research findings to provide an in-depth understanding.

Chemical Structure and Properties

(3S)-3-(2-Methoxyphenoxy)pyrrolidine is a chiral pyrrolidine derivative with a methoxyphenyl substituent. The presence of the methoxy group on the phenyl ring and the pyrrolidine ring imparts unique chemical and physical properties to this compound. The chiral center at the 3-position of the pyrrolidine ring is crucial for its biological activity, as enantiomeric forms can exhibit different pharmacological profiles. The compound is typically synthesized through enantioselective methods to ensure the desired stereochemistry.

The molecular formula of (3S)-3-(2-Methoxyphenoxy)pyrrolidine is C11H15NO2, with a molecular weight of approximately 197.24 g/mol. It is a colorless liquid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. The compound's stability under various conditions, including pH and temperature, has been extensively studied to ensure its suitability for pharmaceutical applications.

Synthesis Methods

The synthesis of (3S)-3-(2-Methoxyphenoxy)pyrrolidine has been a topic of extensive research due to its importance in drug discovery. One common approach involves the reaction of 2-methoxyphenol with an appropriate pyrrolidine derivative in the presence of a chiral catalyst or auxiliary. This method allows for high enantioselectivity, ensuring that the desired (3S) enantiomer is obtained with high purity.

Recent advancements in asymmetric synthesis have led to more efficient and scalable methods for producing (3S)-3-(2-Methoxyphenoxy)pyrrolidine. For example, a study published in the Journal of Organic Chemistry reported a novel catalytic asymmetric synthesis using a chiral phosphoric acid catalyst, which achieved excellent yields and enantioselectivities. This method not only simplifies the synthetic route but also reduces the environmental impact by minimizing waste generation.

Biological Activities

(3S)-3-(2-Methoxyphenoxy)pyrrolidine has been investigated for its potential therapeutic applications due to its diverse biological activities. One of the most notable properties of this compound is its ability to modulate neurotransmitter systems in the central nervous system (CNS). Studies have shown that it can act as an agonist or antagonist at various receptors, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors.

A recent study published in the Journal of Medicinal Chemistry explored the potential of (3S)-3-(2-Methoxyphenoxy)pyrrolidine as an antidepressant agent. The compound was found to exhibit significant antidepressant-like effects in animal models, with mechanisms involving both serotonergic and noradrenergic pathways. These findings suggest that (3S)-3-(2-Methoxyphenoxy)pyrrolidine could be a promising lead compound for developing new antidepressant drugs.

In addition to its effects on neurotransmitter systems, (3S)-3-(2-Methoxyphenoxy)pyrrolidine has also been studied for its potential anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These anti-inflammatory effects make it a potential candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Applications and Future Prospects

The promising biological activities of (3S)-3-(2-Methoxyphenoxy)pyrrolidine have led to increased interest in its clinical development. Several preclinical studies have demonstrated its safety and efficacy in animal models, paving the way for further clinical trials. Ongoing clinical trials are evaluating its potential as an antidepressant and anti-inflammatory agent.

In addition to these applications, researchers are exploring other therapeutic areas where (3S)-3-(2-Methoxyphenoxy)pyrrolidine may have utility. For example, preliminary studies suggest that it could have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The future prospects for (3S)-3-(2-Methoxyphenoxy)pyrrolidine are promising, with ongoing research aimed at optimizing its pharmacological properties and developing more effective formulations. Advances in drug delivery technologies may further enhance its therapeutic potential by improving bioavailability and reducing side effects.

Conclusion

(3S)-3-(2-Methoxyphenoxy)pyrrolidine (CAS No. 788123-19-3) is a versatile chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, positioning it as a promising lead compound in drug discovery.

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